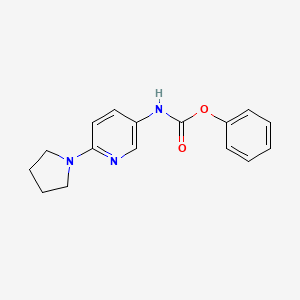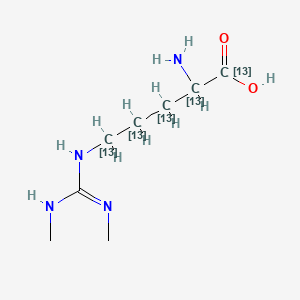
Decanoyl-10,10,10,d3-L-carnitine Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoyl-10,10,10,d3-L-carnitine chloride is a deuterated derivative of L-carnitine, an amino acid-like compound naturally produced in the body. It is primarily used as an analytical standard for the quantification of carnitine and its derivatives in biological samples .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Decanoyl-10,10,10,d3-L-carnitine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Decanoyl-10,10,10,d3-L-carnitine chloride has several scientific research applications:
Chemistry: Used as an analytical standard for the quantification of carnitine and its derivatives in mass spectrometry.
Biology: Studied for its role in carnitine metabolism and fatty acid oxidation in biological systems.
Industry: Utilized in the development of diagnostic tools and therapeutic drugs.
Wirkmechanismus
The mechanism of action of decanoyl-10,10,10,d3-L-carnitine chloride involves its role in the transport of fatty acids into mitochondria for β-oxidation. The compound increases the formation of C24 fatty acid intermediates and promotes the synthesis of docosapentaenoic and docosahexaenoic acids in hepatocytes . The molecular targets include enzymes involved in fatty acid metabolism and mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Decanoyl-10,10,10,d3-L-carnitine chloride is unique due to the presence of deuterium atoms, which provide a distinct advantage in spectroscopic studies. Similar compounds include:
L-carnitine: The non-deuterated form, widely studied for its role in fatty acid metabolism.
Acetyl-L-carnitine: An acetylated derivative with applications in neuroprotection and cognitive enhancement.
Propionyl-L-carnitine: A propionylated derivative used in the treatment of cardiovascular diseases.
These compounds share similar metabolic pathways but differ in their specific applications and molecular modifications.
Eigenschaften
Molekularformel |
C17H34ClNO4 |
|---|---|
Molekulargewicht |
354.9 g/mol |
IUPAC-Name |
[(2R)-3-carboxy-2-(10,10,10-trideuteriodecanoyloxy)propyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3; |
InChI-Schlüssel |
KETNUEKCBCWXCU-QNYOVWSSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |
Kanonische SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)
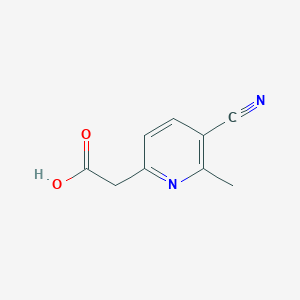


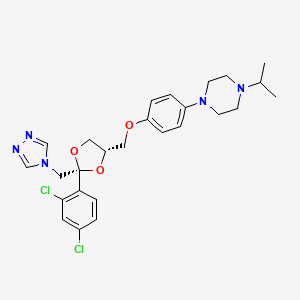

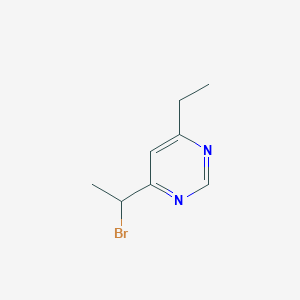
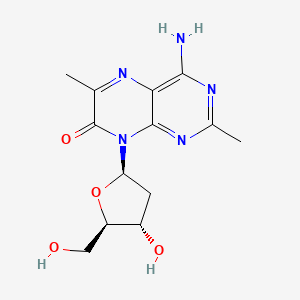
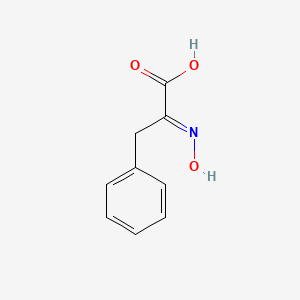
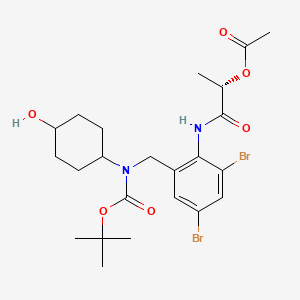
![[2-[Acetyloxy(deuterio)methyl]-4-(2-amino-6-chloropurin-9-yl)-1,3,4-trideuteriobutyl] acetate](/img/structure/B13854029.png)
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
